molecular formula C13H14N2O4 B2460743 methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate CAS No. 136848-25-4

methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate

Cat. No. B2460743
CAS RN: 136848-25-4
M. Wt: 262.265
InChI Key: ONRPPFKNWMQMMV-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Activity

While specific studies on methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate are limited, related quinazoline derivatives have shown anticonvulsant properties . Further investigation is warranted to explore its potential in this field.

Cytotoxicity and Antibacterial Activity

A straightforward synthetic approach has been described for 2-(1H-indol-3-yl)quinazolin-4(3H)-one and analogues. These compounds were evaluated for cytotoxicity and antibacterial activity, including tests against Mycobacterium tuberculosis H37Rv . While the specific compound was not studied in this context, it falls within the same chemical family.

Hybrid Molecules and Pharmacological Profiles

Given the diverse pharmacological activities of quinazolinone-2,4-dione derivatives and amide derivatives, there’s interest in developing hybrid molecules that combine both pharmacophores. Such hybrids may lead to compounds with intriguing biological and pharmacological profiles . Future research could explore the synergy between these two structural motifs.

Other Potential Applications

Although not directly studied for methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate, related quinazoline derivatives have shown promise in various areas:

properties

IUPAC Name

methyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)14-13(15)18/h2-3,5-6H,4,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRPPFKNWMQMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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